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Ureidosuccinic acid

Cat. No.: B1346484
CAS No.: 923-37-5
M. Wt: 176.13 g/mol
InChI Key: HLKXYZVTANABHZ-UHFFFAOYSA-N
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Description

Significance of Ureidosuccinic Acid as a Metabolic Intermediate

This compound, also known as N-carbamoyl-DL-aspartic acid, is a key intermediate in fundamental biochemical pathways. ontosight.aicaymanchem.com Its primary significance lies in its role in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. caymanchem.commedkoo.combertin-bioreagent.com The formation of this compound from aspartate and carbamoyl (B1232498) phosphate (B84403) is a committed step in this pathway, catalyzed by the enzyme aspartate carbamoyltransferase. caymanchem.commedkoo.com

Furthermore, this compound is connected to the urea (B33335) cycle, a critical process for the detoxification of ammonia (B1221849) in mammals. ontosight.ai Research into its metabolic functions provides valuable insights into both normal physiological processes and the pathophysiology of various metabolic disorders. ontosight.ai The study of this compound and its metabolic context is also relevant in cancer research, as targeting pyrimidine (B1678525) biosynthesis can be a strategy to inhibit the proliferation of rapidly dividing tumor cells. caymanchem.com

Historical Context of this compound Research

The discovery and initial characterization of this compound's role in metabolism date back to the mid-20th century. Early studies in the 1950s were pivotal in establishing it as a precursor for nucleic acid pyrimidines. caymanchem.com For instance, research published in 1955 demonstrated that this compound could serve as a precursor for nucleic acid pyrimidines in both normal and tumor-bearing mice. caymanchem.com A 1954 study detailed the enzymatic synthesis of this compound in rat liver mitochondria. openalex.org Another study from the same year described its enzymatic synthesis and breakdown in the context of orotic acid metabolism. nih.gov These foundational investigations laid the groundwork for a deeper understanding of pyrimidine biosynthesis and its regulation. Later research, such as a 1977 study, explored how this compound could counteract the effects of certain anticancer drugs that target this pathway. caymanchem.com

Scope and Objectives of this compound Research

Current research on this compound is multifaceted, with several key objectives. One major area of focus is its role in disease. For example, recent studies have investigated the potential of this compound to alleviate non-alcoholic fatty liver disease by improving lipid and energy metabolism. scienceopen.com Additionally, its levels have been studied as a potential biomarker for certain conditions, including bladder cancer and inborn errors of pyrimidine metabolism. researchgate.netnih.govoncotarget.com

Another significant research direction involves understanding the transport and regulation of this compound, particularly in microorganisms like yeast. asm.org This includes identifying the specific permeases responsible for its uptake and how this process is controlled by cellular nitrogen levels. asm.org Furthermore, researchers continue to refine analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, for the accurate detection and quantification of this compound and related metabolites in biological samples. sigmaaldrich.comcore.ac.uk These advancements are crucial for both basic research and clinical diagnostics.

Chemical and Physical Properties

This compound is a derivative of aspartic acid. ontosight.ai Its chemical structure features a butanedioic acid backbone with a ureido group attached to the second carbon. ontosight.ai

PropertyValueSource
Molecular Formula C5H8N2O5 ontosight.ainih.gov
Molecular Weight 176.13 g/mol nih.govselleckchem.com
IUPAC Name 2-(carbamoylamino)butanedioic acid nih.govwikipedia.org
Solubility Slightly soluble in cold water, more soluble in hot water ontosight.ai
Melting Point 174 - 175 °C ymdb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O5 B1346484 Ureidosuccinic acid CAS No. 923-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamoylamino)butanedioic acid
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InChI

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HLKXYZVTANABHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701030182
Record name N-(Aminocarbonyl)aspartic acid
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Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

923-37-5, 13184-27-5
Record name Ureidosuccinic acid
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Record name Ureidosuccinic acid
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Record name N-carbamoylaspartic acid
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Record name N-(aminocarbonyl)-DL-aspartic acid
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Record name N-CARBAMOYLASPARTIC ACID, DL-
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Ureidosuccinic Acid in Biochemical Pathways

Ureidosuccinic Acid in the Pyrimidine (B1678525) Biosynthesis Pathway

The primary and most well-understood role of this compound is as a central intermediate in the de novo synthesis of pyrimidine nucleotides. bertin-bioreagent.comcaymanchem.commedkoo.com This pathway is fundamental for producing the pyrimidine bases—cytosine, thymine, and uracil (B121893)—which are essential components of DNA and RNA.

The De Novo Pyrimidine Nucleotide Biosynthesis Pathway

The de novo pathway for pyrimidine biosynthesis constructs the pyrimidine ring from simpler precursor molecules. This compound is a key seven-atom precursor in this multi-step process that ultimately leads to the formation of uridine (B1682114) monophosphate (UMP), the parent pyrimidine nucleotide from which other pyrimidine nucleotides are derived. nih.govhmdb.ca

Enzymatic Formation of this compound

This compound is synthesized through a critical enzymatic reaction catalyzed by aspartate carbamoyltransferase (ACTase), also known as aspartate transcarbamoylase. bertin-bioreagent.comcaymanchem.comnih.gov This enzyme facilitates the condensation of two substrates: carbamoyl (B1232498) phosphate (B84403) and L-aspartic acid. nih.govumaryland.edu In this reaction, the carbamoyl group from carbamoyl phosphate is transferred to the amino group of L-aspartic acid, forming this compound and releasing an inorganic phosphate molecule. nih.gov In many organisms, including humans, ACTase is part of a multifunctional protein called CAD, which also contains the enzymatic activities for the preceding (carbamoyl phosphate synthetase) and succeeding (dihydroorotase) steps of the pathway. hmdb.ca

A Precursor to Nucleic Acid Pyrimidines

As an early intermediate in the pyrimidine biosynthesis pathway, this compound is a direct precursor to the pyrimidine bases required for the synthesis of nucleic acids. bertin-bioreagent.commedchemexpress.comadooq.comglpbio.combioscience.co.uk Following its formation, this compound undergoes an intramolecular cyclization reaction, catalyzed by dihydroorotase, to form dihydroorotic acid. hmdb.ca This ring closure step is essential for creating the characteristic six-membered pyrimidine ring structure. Dihydroorotic acid is then further metabolized through a series of reactions to produce orotic acid, and subsequently UMP, which serves as the foundation for all other pyrimidine nucleotides.

Regulation of Pyrimidine Biosynthesis via this compound Accumulation

The concentration of this compound can play a role in the regulation of the pyrimidine biosynthesis pathway. In certain organisms, such as the yeast Saccharomyces cerevisiae, the accumulation of this compound can induce the transcription of the URA4 gene, which encodes for dihydroorotase, the enzyme that consumes this compound. embopress.org Studies in yeast mutants with a block in the pyrimidine pathway have shown that this accumulation is prevented when cellular pyrimidine nucleotide levels are high, indicating a feedback inhibition mechanism. nih.gov This suggests a system where the buildup of an early intermediate can signal the need to increase the activity of subsequent enzymes in the pathway to maintain metabolic homeostasis.

The Role of this compound in Aspartate Metabolism

This compound is intrinsically linked to aspartate metabolism as it is directly synthesized from L-aspartic acid. medkoo.comlabscoop.comsigmaaldrich.com The formation of this compound represents a significant metabolic fate for aspartate, channeling it into the pyrimidine biosynthesis pathway. This connection highlights the integration of amino acid metabolism with nucleotide synthesis, ensuring that the building blocks for nucleic acids are available when needed for cellular processes like growth and division. The enzymatic machinery responsible for its synthesis is a key control point in directing aspartate towards pyrimidine production. hmdb.cafoodb.ca

Interrelation with Purine (B94841) Metabolism

The biosynthesis of pyrimidines, and by extension the metabolism of this compound, is closely coordinated with purine metabolism to ensure a balanced supply of both types of nucleotides for nucleic acid synthesis. nih.govnih.gov Research has revealed a regulatory interplay between these two pathways. For instance, high levels of purine nucleotides can, under certain conditions, reverse the feedback inhibition within the pyrimidine pathway. nih.gov This can lead to the synthesis of this compound while the subsequent step to form dihydroorotic acid may not be similarly affected. core.ac.uk This complex relationship suggests that this compound may act as a signaling molecule in the cross-regulation between the purine and pyrimidine biosynthetic pathways, helping to maintain the appropriate ratio of nucleotides within the cell. nih.gov

Urea (B33335) Cycle Relationship

This compound is a key intermediate in the de novo pyrimidine nucleotide biosynthesis pathway, which is linked to the urea cycle through the common metabolite carbamoyl phosphate. medrxiv.orgnih.gov The urea cycle is primarily responsible for the removal of ammonia (B1221849) from the body and the production of several amino acids. medrxiv.org The intersection of these two critical pathways means that disruptions in one can affect the other, leading to elevated levels of certain metabolites in both pathways in the case of some inherited metabolic disorders. medrxiv.org

The synthesis of this compound from carbamoyl phosphate and L-aspartic acid is catalyzed by the enzyme aspartate transcarbamylase. nih.govpageplace.de This reaction is analogous to the synthesis of citrulline from ornithine and carbamoyl phosphate in the urea cycle. annualreviews.org In mammalian tissues, the formation of both citrulline and ureidosuccinate involves an intermediate referred to as "Compound X" (carbamoyl phosphate), highlighting the parallel mechanisms of the two pathways. annualreviews.org Research has noted a relationship between urea cycle enzymes, acid-base balance, and the excretion of orotic acid, a downstream product of this compound. researchgate.net In certain metabolic states, this connection can lead to an increased flow of carbamoyl phosphate into the pyrimidine pathway, resulting in higher production of this compound and subsequent metabolites. medrxiv.orgresearchgate.net

Metabolism in Various Organisms

This compound, also known as N-carbamoylaspartic acid, is a metabolite found across all domains of life, from bacteria to humans, underscoring its fundamental role in biochemistry. nih.govlmdb.caymdb.cainvivochem.comcannabisdatabase.ca It is an essential precursor in the synthesis of pyrimidines, which are vital components of nucleic acids. caymanchem.combertin-bioreagent.com

In the bacterial kingdom, this compound is a central molecule in pyrimidine metabolism. It is recognized as a metabolite in various bacteria, including Escherichia coli and Streptococcus faecalis. annualreviews.orginvivochem.com Studies with anaerobic bacteria like Zymobacterium oroticum have detailed the enzymatic pathway where this compound is a precursor to orotic acid. asm.orgresearchgate.net The breakdown of this compound to L-aspartic acid, carbon dioxide, and ammonia is catalyzed by the enzyme ureidosuccinase. researchgate.net

Furthermore, research into host-microbiome interactions has identified this compound as a differential metabolite. researchgate.net Its presence is linked to co-metabolic pathways, particularly in purine metabolism, involving bacterial phyla such as Pseudomonadota and Actinomycetota. researchgate.net The synthesis of this compound has been observed in extracts of S. faecalis, proceeding from aspartic acid, ammonia, and carbon dioxide in the presence of ATP. annualreviews.org In contrast, some bacteria, such as certain species of Pseudomonas, are capable of degrading related compounds through different pathways. annualreviews.org

Saccharomyces cerevisiae, or baker's yeast, utilizes this compound as an intermediary product in pyrimidine biosynthesis. ymdb.cainvivochem.comnih.govresearchgate.net The metabolism of this compound in yeast is tightly regulated, particularly by the availability of nitrogen. nih.gov Some strains of S. cerevisiae possess a specific, high-affinity transport system for the uptake of this compound from the environment. nih.gov This transport is an active, carrier-mediated process, as evidenced by its ability to concentrate this compound internally up to 10,000-fold and its inhibition by energy poisons like dinitrophenol and sodium azide. nih.gov

The activity of this this compound permease is dependent on the nitrogen source in the growth medium. nih.govnih.gov Uptake is active when proline serves as the nitrogen source but is inhibited when ammonium (B1175870) sulfate (B86663) or glutamic acid is used. nih.govnih.gov This regulation suggests that the transport system is linked to the broader nitrogen metabolism of the cell. nih.gov Mutants have been isolated that lack this specific permease (urep1), as well as mutants where uptake is constitutive, regardless of the nitrogen source. nih.govnih.gov

Table 1: this compound Transport in Saccharomyces cerevisiae
ParameterValue / ObservationSource
Transport SystemSpecific, active, carrier-mediated nih.gov
Apparent Km3 x 10-5 M nih.gov
Vmax20-25 µmol/ml cell water per min nih.gov
Concentration CapacityUp to 10,000-fold nih.gov
Regulation by Nitrogen SourceActive with proline; inhibited by ammonium sulfate nih.govnih.gov
InhibitionInhibited by energy poisons (dinitrophenol, CCCP, NaN3) nih.gov

This compound is a normal metabolite in mammals, including humans, mice, and rats, where it functions as a precursor for nucleic acid pyrimidines. lmdb.cainvivochem.comnih.govcaymanchem.com In humans, it is found in the cytoplasm of cells and has been detected in bodily fluids and organs such as saliva and the prostate. nih.gov It also serves as a diagnostic biomarker in urine for certain inherited metabolic disorders affecting the pyrimidine and urea cycle pathways. medrxiv.org

In mice , this compound has been the subject of various metabolic studies. Research on obese mice treated with the SGLT2 inhibitor empagliflozin (B1684318) found that this compound was one of only three polar metabolites that were up-regulated in the kidney cortex, suggesting a role in renal metabolic shifts. nih.gov Other studies have shown that this compound can reverse the toxicity and affect the antitumor activity of the aspartate carbamoyltransferase inhibitor PALA in murine cancer models. caymanchem.commedkoo.com It has also been investigated for its potential to alleviate non-alcoholic fatty liver disease in mice fed a high-fat diet. scienceopen.com

In rats , this compound has been identified as a key biomarker in models of hyperuricemia. researchgate.netfrontiersin.org Elevated serum levels of this compound were associated with uric acid-induced liver and kidney damage, indicating its involvement in the pathological processes of metabolic disorders. researchgate.netfrontiersin.org Specifically, increased levels of this compound may contribute to renal stress. frontiersin.org Additionally, studies with rat tissue slices have demonstrated the incorporation of this compound into the pyrimidines of nucleic acids, a process that can be influenced by metabolic inhibitors. aacrjournals.org

Table 2: Summary of Research Findings on this compound in Various Organisms
OrganismKey Finding / RoleSource
Bacteria (e.g., Z. oroticum, E. coli)Central intermediate in the synthesis of orotic acid for pyrimidine production. invivochem.comasm.orgresearchgate.net
Yeast (S. cerevisiae)Uptake is actively transported via a specific permease regulated by nitrogen availability. nih.govnih.gov
HumansA normal metabolite present in various tissues; serves as a biomarker for certain metabolic disorders. medrxiv.orgnih.gov
MiceMetabolism is altered in models of obesity and cancer therapy; studied for effects on fatty liver disease. caymanchem.comnih.govscienceopen.com
RatsIdentified as a serum biomarker for liver and kidney damage in hyperuricemia models. researchgate.netfrontiersin.org

Enzymatic Studies of Ureidosuccinic Acid Metabolism

Aspartate Carbamoyltransferase (ACTase) Activity

Aspartate carbamoyltransferase (ACTase), also referred to as aspartate transcarbamoylase, catalyzes the first committed step in pyrimidine (B1678525) biosynthesis: the condensation of carbamoyl (B1232498) phosphate (B84403) and L-aspartate to form ureidosuccinic acid and inorganic phosphate. umaryland.eduwikipedia.org This reaction is a critical control point in the pathway. wikipedia.org

ACTase is a classic example of an allosterically regulated enzyme, meaning its activity is modulated by the binding of effector molecules at sites distinct from the active site. wikipedia.orgproteopedia.org The enzyme exists in two conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.org The binding of substrates shifts the equilibrium towards the active R state, exhibiting homotropic cooperativity. wikipedia.orgnih.gov

In many organisms, including Escherichia coli, ACTase is subject to feedback inhibition by the end-product of the pyrimidine pathway, cytidine (B196190) triphosphate (CTP), which binds to the regulatory subunits and stabilizes the T state. wikipedia.orgproteopedia.org Conversely, adenosine (B11128) triphosphate (ATP), the end-product of the parallel purine (B94841) pathway, acts as an allosteric activator, shifting the equilibrium towards the R state to balance the pools of purine and pyrimidine nucleotides. wikipedia.org

Kinetic studies using chemical quench-flow techniques have revealed a transient lag phase of approximately 10 milliseconds in the synthesis of this compound when the enzyme is mixed with its substrates. nih.gov This lag is absent in the isolated catalytic subunit, indicating that it represents the allosteric transition from the T state to the R state. nih.gov

Table 1: Key Features of Aspartate Carbamoyltransferase (ACTase)

FeatureDescription
Enzyme Commission No. EC 2.1.3.2
Reaction Catalyzed Carbamoyl phosphate + L-aspartate ⇌ this compound + phosphate
Function Catalyzes the first committed step in pyrimidine biosynthesis. wikipedia.org
Regulation Allosterically inhibited by CTP and activated by ATP. wikipedia.orgproteopedia.org
Structural States Exists in a "tense" (T) low-activity state and a "relaxed" (R) high-activity state. wikipedia.org

Dihydroorotase (DHOase) Activity and Regulation by this compound

Dihydroorotase (DHOase) is the third enzyme in the de novo pyrimidine biosynthetic pathway, responsible for the reversible cyclization of this compound to form L-dihydroorotate. yeastgenome.orgwikipedia.org This reaction involves the removal of a water molecule. umaryland.edu DHOase is a metalloenzyme, often utilizing a binuclear zinc center for catalysis. ebi.ac.uk

The proposed mechanism for the hydrolysis of dihydroorotate (B8406146) (the reverse reaction) involves a bridging hydroxide (B78521) ion, coordinated to the two zinc ions, which attacks the carbonyl group of the substrate. ebi.ac.uk This is facilitated by an aspartate residue acting as a general base. ebi.ac.uk The resulting tetrahedral intermediate is stabilized by coordination to both zinc ions before the ring is opened. ebi.ac.uk

In the yeast Saccharomyces cerevisiae, the gene encoding DHOase, URA4, is induced at the transcriptional level by the accumulation of this compound. embopress.orgnih.gov This suggests that this compound acts as an inducer for the enzyme that catalyzes its own conversion. This regulation is mediated by a specific regulatory gene. embopress.orgnih.gov Studies in Pseudomonas reptilivora have also shown that dihydroorotase activity can be induced by the addition of orotic acid to the culture medium. nih.gov

Furthermore, the uptake of this compound into yeast cells is a regulated process. nih.gov A specific transport system for this compound exists and its activity is influenced by the nitrogen source in the medium; for instance, uptake is inhibited when ammonium (B1175870) sulfate (B86663) is the nitrogen source. nih.govnih.gov This transport can concentrate this compound inside the cell up to 10,000-fold and is an active process, as it is inhibited by energy poisons like dinitrophenol. nih.gov

Table 2: Characteristics of Dihydroorotase (DHOase)

FeatureDescription
Enzyme Commission No. EC 3.5.2.3
Reaction Catalyzed This compound ⇌ L-dihydroorotate + H₂O
Function Catalyzes the third step in pyrimidine biosynthesis. yeastgenome.org
Cofactors Typically a binuclear zinc center. ebi.ac.uk
Regulation in Yeast Transcription of the URA4 gene is induced by this compound. embopress.orgnih.gov

Other Related Enzymes in Pyrimidine Metabolism

Carbamoyl Phosphate Synthetase (CPSase): This enzyme produces carbamoyl phosphate, one of the substrates for ACTase. In eukaryotes, the CPSase that provides carbamoyl phosphate for pyrimidine synthesis (CPSase II) is part of a multifunctional protein that also includes ACTase and DHOase activities. smpdb.ca

Dihydroorotate Dehydrogenase (DHODH): This enzyme catalyzes the fourth step in the pathway, the oxidation of dihydroorotate to orotate (B1227488). scispace.com

Orotate Phosphoribosyltransferase (OPRTase) and Orotidine-5'-phosphate Decarboxylase (ODCase): These subsequent enzymes convert orotate into uridine-5'-monophosphate (UMP), the first pyrimidine nucleotide formed in the pathway. smpdb.ca

In some organisms, the regulation of these enzymes is coordinated. For example, in Saccharomyces cerevisiae, a lack of DHOase activity leads to the accumulation of this compound, but this does not induce the expression of downstream enzymes like dihydroorotate dehydrogenase or orotidine-5'-phosphate decarboxylase. asm.org This suggests that the inducer for these later enzymes is likely a product further down the pathway, such as dihydroorotic acid or orotic acid. asm.org

Enzyme Inhibition Studies by this compound

While this compound is primarily known as a substrate and a regulatory molecule, its structural analogs and derivatives are important tools in enzyme inhibition studies. The most notable inhibitor related to this part of the pathway is N-(phosphonacetyl)-L-aspartate (PALA). PALA is a potent bisubstrate analog inhibitor of ACTase, mimicking the transition state of the enzyme's substrates. wikipedia.orgproteopedia.org

Research has shown that the administration of this compound can reverse the antitumor activity and toxicity induced by PALA. medkoo.combertin-bioreagent.comcaymanchem.com By providing the product of the inhibited step, this compound allows pyrimidine biosynthesis to continue, thus rescuing cells from the effects of the ACTase inhibitor.

The specificity of the this compound permease in yeast has been investigated through inhibition studies. Only amino acids with an α-N-carbamyl group were found to be strong competitive inhibitors of this compound transport, highlighting the strict structural requirements for recognition by the permease. nih.gov

Ureidosuccinic Acid in Metabolic Disorders and Diseases

Role in Pyrimidine (B1678525) and Urea (B33335) Cycle Disorders

Ureidosuccinic acid is a key intermediate in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. caymanchem.commhmedical.com It is formed from the reaction of carbamoyl (B1232498) phosphate (B84403) and L-aspartic acid, a reaction catalyzed by the enzyme aspartate carbamoyltransferase. hmdb.cacaymanchem.com The pyrimidine synthesis pathway is linked to the urea cycle, as both pathways utilize carbamoyl phosphate. medrxiv.orghmdb.ca The urea cycle is the primary metabolic pathway for the removal of ammonia (B1221849), a toxic byproduct of amino acid catabolism. ontosight.ainih.gov

Disorders in either of these interconnected pathways can affect the levels of this compound. medrxiv.org For instance, defects in the urea cycle can lead to an accumulation of carbamoyl phosphate, which may then be shunted into the pyrimidine pathway, potentially altering this compound concentrations. Therefore, the measurement of this compound and other pyrimidine precursors in urine can be a useful diagnostic indicator for certain inborn errors of metabolism, including both pyrimidine pathway defects and urea cycle disorders. For example, in ornithine transcarbamylase (OTC) deficiency, the most common urea cycle disorder, the accumulation of carbamoyl phosphate leads to its increased conversion to orotic acid, a downstream product of this compound. msdmanuals.com

This compound in Cancer Research

The role of this compound in nucleotide metabolism has made it a subject of interest in cancer research, particularly concerning its potential as a biomarker and its involvement in tumor growth.

Recent metabolomic studies have identified a significant association between urinary levels of this compound and bladder cancer (BCa). hmdb.ca Specifically, a notable decrease in the concentration of this compound in the urine has been observed in patients with early-stage bladder cancer compared to healthy individuals. nih.govmdpi.comresearchgate.net This finding suggests that altered pyrimidine metabolism is a feature of bladder cancer. mdpi.com

Researchers have proposed that these downregulated levels of this compound, along with other metabolites, could serve as a potential biomarker for the early detection of the disease. nih.govoncotarget.com In one study, a panel of six metabolites, including this compound, demonstrated high diagnostic performance in differentiating bladder cancer patients from a healthy cohort. nih.gov Furthermore, after surgical removal of the tumor, the levels of these metabolic markers, including this compound, tended to revert to a normal state, reinforcing their direct association with the presence of the cancer. nih.gov While the expectation might be an increase in metabolites related to pyrimidine synthesis to support rapid cancer cell proliferation, the observed decrease in urinary this compound warrants further investigation to understand the underlying mechanisms in bladder cancer development. mdpi.com

Study FindingMetabolite Change in Bladder CancerPotential ApplicationReferences
Urinary metabolomic studies identified altered metabolite levels in BCa patients.This compound levels were found to be decreased in the urine of BCa patients.Potential non-invasive biomarker for early diagnosis of bladder cancer. hmdb.canih.govmdpi.com
A panel of six metabolites, including this compound, was identified.Three metabolites were upregulated (nicotinuric acid, trehalose, AspAspGlyTrp) and three were downregulated (inosinic acid, This compound , GlyCysAlaLys).A combined biomarker panel showed high diagnostic accuracy (AUC values of 0.919 to 0.934). nih.govresearchgate.net
Post-surgery analysis of BCa patient urine.Metabolite levels, including this compound, reverted towards normal after tumor removal.Confirms the association of the metabolite signature with the presence of the tumor. nih.gov

This compound has been shown to modulate the effects of certain anticancer agents. medchemexpress.commedkoo.com Specifically, research has focused on its interaction with N-phosphonacetyl-L-aspartate (PALA), an inhibitor of the enzyme aspartate carbamoyltransferase, which is critical for pyrimidine synthesis. caymanchem.commedkoo.com

In preclinical studies using a murine Lewis lung carcinoma model, this compound demonstrated the ability to inhibit the antitumor activity and toxicity induced by PALA. caymanchem.commedchemexpress.comlabscoop.com By providing an exogenous source of a key product of the enzyme that PALA inhibits, this compound can effectively bypass the enzymatic block. caymanchem.com This reversal of PALA's effects highlights the intricate balance of metabolic pathways in cancer therapy and the potential for metabolites to modulate the efficacy and toxicity of chemotherapeutic drugs. medchemexpress.com

As a direct precursor in the de novo pyrimidine synthesis pathway, this compound plays a fundamental role in the production of nucleic acids. caymanchem.commedchemexpress.com Studies in tumor-bearing mice have confirmed that this compound is utilized as a precursor for the pyrimidines found in nucleic acids in both normal and tumor tissues. caymanchem.com

In some cancer models, a decrease in this compound has been observed. For instance, in patient-derived xenograft models of colorectal cancer, exercise was found to inhibit tumor growth and was associated with a decrease in metabolites involved in pyrimidine metabolism, including this compound. nih.govresearchgate.net This suggests that interventions affecting tumor metabolism can alter the levels of pyrimidine precursors, which may be linked to the inhibition of tumor growth. nih.gov The mitochondrion is an essential source for nucleotide synthesis, and changes in mitochondrial metabolism may underlie some of these observed effects. nih.gov

Antitumor Activity Modulation by this compound

This compound in Neurological Disorders

The metabolic network involving this compound also extends to certain neurological conditions.

This compound is implicated in the metabolic disorder known as Canavan disease. hmdb.cahmdb.cafoodb.ca Canavan disease is a rare, progressive, and fatal autosomal recessive neurological disorder caused by a deficiency of the enzyme aspartoacylase. This enzyme defect leads to a toxic buildup of N-acetyl-L-aspartic acid (NAA) in the brain, which causes the destruction of the white matter (leukodystrophy). The connection between this compound and Canavan disease is noted within metabolic pathway databases, indicating its relevance in the biochemical context of this neurodegenerative condition. foodb.calmdb.cacannabisdatabase.ca

Canavan Disease Involvement

This compound in Kidney-Related Conditions

This compound has been identified as a key biomarker in hyperuricemia, a condition characterized by high levels of uric acid that is closely linked to metabolic disorders. researchgate.netfrontiersin.org Studies using rat models of hyperuricemia induced by potassium oxonate, fructose (B13574), and adenine (B156593) have shown that the condition leads to significant damage to liver and kidney functions. researchgate.netfrontiersin.org

Serum metabolomics analysis in these models revealed a profound dysregulation of pyrimidine metabolism. researchgate.netfrontiersin.org Within this altered metabolic pathway, this compound, along with orotidine (B106555), uracil (B121893), and pseudouridine, was identified as a crucial biomarker associated with the hepatic and renal damage caused by excess uric acid. researchgate.netfrontiersin.orgresearchgate.net Correlation analysis confirmed a significant link between elevated serum levels of these pyrimidine metabolites and organ damage, particularly in the kidneys. frontiersin.org The strong association suggests that this compound and related compounds could serve as powerful biomarkers for hyperuricemia with high predictive value for assessing associated organ damage. frontiersin.org

Changes in the renal metabolome have highlighted the involvement of this compound in kidney physiology and pathology. In a study on obese mice treated with the SGLT2 inhibitor empagliflozin (B1684318), which is known to have kidney-protective effects, significant alterations in the kidney cortex metabolome were observed. nih.govnih.gov

Hyperuricemia: As a Biomarker Associated with Hepatic and Renal Damage

Beta-Ureidopropionase Deficiency

This compound is associated with the metabolic disorder known as beta-ureidopropionase deficiency. hmdb.ca This rare autosomal recessive condition is an inborn error of pyrimidine degradation resulting from mutations in the UPB1 gene. nih.govmedlineplus.govmetabolicsupportuk.org The UPB1 gene provides instructions for making the enzyme beta-ureidopropionase, which is responsible for the final step in the breakdown of pyrimidines. medlineplus.govmetabolicsupportuk.org

A deficiency in this enzyme leads to the accumulation of N-carbamyl-beta-aminoisobutyric acid and N-carbamyl-beta-alanine in the urine. medlineplus.gov While the primary metabolic markers are downstream products in the pyrimidine degradation pathway, this compound, as an intermediate in the pyrimidine synthesis pathway, is recognized as a related compound in the broader metabolic network affected by this disorder. hmdb.casmpdb.ca The clinical presentation of the deficiency can range from having no neurological problems to severe neurological issues, including developmental delay, seizures, and intellectual disability. nih.govmedlineplus.gov

Hypoacetylaspartia

Hypoacetylaspartia is another metabolic disorder associated with this compound (also known as N-carbamoylaspartic acid). hmdb.cadrugbank.comnih.gov This condition is linked to the metabolism of N-acetylaspartate (NAA). ru.nl Metabolic databases list a disease pathway connection between this compound and hypoacetylaspartia, indicating a relationship within the complex network of human metabolism. hmdb.cadrugbank.comnih.gov

UMP Synthase Deficiency (Orotic Aciduria)

This compound is an intermediate in the de novo pyrimidine synthesis pathway, which is disrupted in UMP synthase deficiency, also known as orotic aciduria. hmdb.casmpdb.cacaymanchem.com This hereditary metabolic disorder is caused by a deficiency in the bifunctional enzyme UMP synthase, which catalyzes the final two steps of de novo pyrimidine biosynthesis: the conversion of orotic acid to orotidylic acid, and subsequently to uridine (B1682114) monophosphate (UMP). smpdb.cawikipedia.org

This compound is formed earlier in this same pathway from L-aspartic acid and carbamoyl phosphate. caymanchem.comhmdb.ca A defect in UMP synthase leads to a blockage in the pathway, causing a massive accumulation and excretion of the precursor orotic acid in the urine. wikipedia.orgnih.gov This is the hallmark of the disease. smpdb.ca Given that this compound is an upstream precursor to orotic acid, its metabolism is inherently linked to this condition. hmdb.ca The deficiency results in symptoms such as megaloblastic anemia and potential developmental delays. smpdb.cawikipedia.org

Dihydropyrimidinase Deficiency

Dihydropyrimidinase (DHP) deficiency is a rare, autosomal recessive inborn error of pyrimidine metabolism. smpdb.ca It is caused by mutations in the DPYS gene, which provides the instructions for making the DHP enzyme. smpdb.ca This enzyme performs the second step in the three-step pathway for breaking down the pyrimidines uracil and thymine. mdpi.com Specifically, DHP catalyzes the hydrolytic ring opening of dihydrouracil (B119008) and dihydrothymine. mdpi.com

A deficiency in the DHP enzyme disrupts this catabolic process, leading to the accumulation and elevated excretion of its substrates, 5,6-dihydrouracil and 5,6-dihydrothymine, in the urine, plasma, and cerebrospinal fluid. smpdb.ca The concentrations of the precursor pyrimidines, uracil and thymine, may also be elevated. smpdb.ca The clinical presentation of DHP deficiency is highly variable, with some individuals being asymptomatic while others may present with a range of neurological and gastrointestinal issues from infancy. smpdb.ca

This compound's involvement in DHP deficiency is through its role in the pyrimidine biosynthesis pathway, which synthesizes the pyrimidines that the deficient catabolic pathway is meant to degrade. wikilectures.eu this compound is formed from carbamoyl phosphate and L-aspartic acid and is subsequently converted to L-dihydroorotic acid by the dihydroorotase (DHOase) function of the multifunctional CAD protein. mdpi.commdpi.comdntb.gov.ua Metabolic pathway databases list this compound and the CAD protein as components of the broader metabolic network affected in DHP deficiency. smpdb.capathbank.org However, the primary diagnostic markers and pathogenic molecules are the compounds that accumulate directly due to the enzymatic block in the degradation pathway.

Table 1: Key Biochemical Abnormalities in Dihydropyrimidinase Deficiency

MetaboliteBody FluidFinding
5,6-DihydrouracilUrine, Plasma, CSFMarkedly Increased
5,6-DihydrothymineUrine, Plasma, CSFMarkedly Increased
UracilUrine, PlasmaIncreased
ThymineUrine, PlasmaIncreased

This table summarizes the characteristic findings used in the diagnosis of DHP deficiency. Data sourced from smpdb.ca.

Mitochondrial Neurogastrointestinal Encephalopathy (MNGIE)

Mitochondrial neurogastrointestinal encephalomyopathy (MNGIE) is a rare and severe autosomal recessive disorder caused by mutations in the nuclear gene TYMP. icm.edu.plnih.govfrontiersin.org This gene encodes the enzyme thymidine (B127349) phosphorylase (TP). icm.edu.plfrontiersin.org The TP enzyme is a key component of the pyrimidine nucleoside salvage pathway, where it catabolizes the pyrimidine deoxyribonucleosides thymidine and deoxyuridine. icm.edu.plnih.gov

In individuals with MNGIE, the severe deficiency or absence of TP activity leads to a massive systemic accumulation of its substrates, thymidine and deoxyuridine, in bodily fluids and tissues. icm.edu.plnih.govnih.gov These high levels of nucleosides are toxic, leading to imbalances in the mitochondrial pool of deoxynucleoside triphosphates (dNTPs), the building blocks for mitochondrial DNA (mtDNA). icm.edu.plplos.org This imbalance interferes with mtDNA replication and repair, causing secondary mtDNA defects such as depletion, multiple deletions, and point mutations. frontiersin.orgnih.govnih.gov The resulting mitochondrial dysfunction underlies the progressive and debilitating clinical symptoms of MNGIE, which include severe gastrointestinal dysmotility, cachexia, peripheral neuropathy, and leukoencephalopathy. nih.govfrontiersin.org

This compound is connected to the pathophysiology of MNGIE as an intermediate in the de novo pyrimidine synthesis pathway. hmdb.cahmdb.ca This pathway produces pyrimidines, which can then enter the salvage pathway where the enzymatic defect in MNGIE lies. icm.edu.pl Metabolic pathway databases identify this compound as a relevant metabolite in the MNGIE disease pathway. hmdb.caimmport.org The core pathogenic mechanism, however, is driven by the accumulation of thymidine and deoxyuridine from the deficient salvage pathway, not by an abnormality in this compound metabolism itself. nih.govfondazionetelethon.it Research has focused on the high concentrations of these nucleosides as the direct cause of mitochondrial toxicity. nih.govfondazionetelethon.it

Table 2: Research Findings on Nucleoside Accumulation in MNGIE Patient Tissues

TissueThymidine (dThd) Level (nmol/g protein)Deoxyuridine (dUrd) Level (nmol/g protein)
Small Intestine1532728
Peripheral Nerve114100
Liver3832
Kidney107103
Occipital White Matter180113
Control LevelsNot DetectedNot Detected

This table presents data from a post-mortem analysis of tissues from MNGIE patients, showing significant accumulation of thymidine and deoxyuridine compared to controls. Data sourced from nih.gov.

Diagnostic and Analytical Methodologies for Ureidosuccinic Acid

Metabolomics Approaches

Metabolomics provides a powerful lens through which to view the subtle yet significant fluctuations of compounds like ureidosuccinic acid in biological systems. By analyzing the complete set of small-molecule metabolites, researchers can identify biomarkers and understand metabolic pathways.

High-Coverage Discovery and Identification in Urine Samples

High-coverage metabolomic studies have successfully identified this compound in urine, particularly in the search for cancer biomarkers. In a notable study aimed at discovering diagnostic markers for early-stage bladder cancer (BCa), researchers developed a high-coverage metabolomics approach to analyze urine samples. nih.govnih.gov This methodology allowed for the detection and quantification of over 9,000 unique features, a significant increase from previous studies. nih.govnih.gov Through this comprehensive screening, this compound was identified as one of several key metabolites whose levels were altered in BCa patients. nih.govnih.govresearchgate.net Specifically, it was found to be a BCa-downregulated metabolite, suggesting its potential role in the metabolic signature of the disease. nih.govmdpi.com The analysis of post-surgery urine samples further strengthened this link, as the levels of these metabolites, including this compound, tended to revert to a normal state after tumor removal. nih.govnih.gov

UPLC-HRMS for Urinary Metabolite Profiling

Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) stands out as a key technology for urinary metabolite profiling. nih.govmdpi.com In studies of bladder cancer, urine samples from patients and healthy volunteers were analyzed using a UPLC-HRMS system. nih.govnih.gov This technique combines the superior separation capabilities of UPLC with the high mass accuracy and resolution of HRMS, enabling the precise identification and quantification of thousands of metabolites in complex samples like urine. nih.gov

The methodology typically involves minimal sample preparation, followed by a rapid analysis, often around 30 minutes per sample. nih.govnih.gov The resulting data is then processed using multivariate statistical analysis, such as Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to differentiate between sample groups and identify significant metabolites. nih.govresearchgate.net It was through this UPLC-HRMS-based approach that this compound, along with other compounds, was pinpointed as a potential biomarker for bladder cancer. nih.govnih.govspandidos-publications.com

Table 1: this compound in Bladder Cancer Urinary Metabolomics

Finding Analytical Technique Study Cohort Significance
Downregulated in BCa patients UPLC-HRMS 23 early-stage BCa patients vs. 21 healthy volunteers Identified as a potential diagnostic biomarker for early-stage bladder cancer. nih.govnih.govmdpi.com

Serum Metabolomics Analysis

Serum metabolomics has identified this compound as a significant metabolite in various pathological conditions, including hyperuricemia and kidney disease. frontiersin.orgdntb.gov.ua In studies of rat models with hyperuricemia, serum metabolomic analysis revealed significant disturbances in pyrimidine (B1678525) metabolism, highlighting this compound as a key biomarker associated with liver and kidney damage. frontiersin.orgresearchgate.net These non-targeted metabolomics approaches analyze serum to capture a broad snapshot of metabolic changes, identifying compounds that are altered in disease states. frontiersin.org The findings suggest that elevated levels of this compound in serum, alongside other pyrimidine metabolites like orotidine (B106555) and uracil (B121893), could serve as important indicators for the progression of hyperuricemia-related organ damage. frontiersin.org

Another study focusing on aspirin (B1665792) use and kidney function also identified this compound's endogenous metabolite, dihydroorotate (B8406146), as a biomarker related to diabetic kidney disease through serum metabolomics. ahajournals.org

Table 2: Findings from Serum Metabolomics Analysis of this compound

Condition Sample Type Analytical Finding Associated Pathway
Hyperuricemia Rat Serum Identified as a key biomarker for uric acid-induced hepatic and renal damage. frontiersin.org Pyrimidine Metabolism frontiersin.org
Chronic Nephropathy Rat Serum Identified as a differential metabolite in models of renal dysfunction. researchgate.net Pyrimidine Metabolism researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Brain Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of small, volatile, and thermally stable metabolites. nih.govazolifesciences.com In metabolomics, it is particularly effective for identifying and quantifying a wide range of compounds including organic acids, amino acids, and sugars from complex biological samples. nih.gov For GC-MS analysis, non-volatile molecules like this compound require a chemical derivatization step to increase their volatility. nih.gov

While specific studies focusing solely on this compound in brain tissue via GC-MS are not prevalent in the provided context, the methodology is well-suited for such analyses. GC-MS-based metabolomics has been applied to study cerebral ischemia, where it successfully identified changes in various metabolites, including succinic acid and this compound, in brain tissue, indicating its utility in neurological research. windows.net The Human Metabolome Database also contains predicted GC-MS spectra for derivatized this compound, which can serve as a guide for its identification in experimental samples. hmdb.ca This powerful technique allows for high-sensitivity detection and reliable identification due to standardized fragmentation patterns, making it a valuable tool for brain metabolomics. azolifesciences.com

Chromatography Techniques

Chromatography is fundamental to the isolation and purification of specific compounds from complex mixtures, a necessary step for both analytical quantification and further research.

Ion-Exchange Chromatography for Product Separation

Ion-exchange chromatography (IEC) is a powerful technique used to separate molecules based on their net charge. phenomenex.combio-rad.com This method is particularly effective for purifying charged molecules like amino acids and their derivatives from biological or synthetic mixtures. phenomenex.com The principle relies on the reversible binding of charged molecules to a solid stationary phase that has an opposite charge. bio-rad.com

A specific application of this technique has been demonstrated for the purification of N-carbamyl-L-aspartate (L-CA), the biologically active form of this compound. nih.gov In a described procedure, L-CA was effectively separated from its precursor, L-aspartic acid, and its cyclic derivative, dihydroorotate, using a strong anion-exchange column. nih.gov This HPLC-based IEC method not only serves to purify the synthesized this compound but is also precise enough to monitor the enzymatic reaction of dihydroorotase, which catalyzes the conversion of this compound to dihydroorotate. nih.gov The ability to achieve high-resolution separation makes IEC an indispensable tool in the study of this compound's role in metabolic pathways. 193.16.218

Filter Paper Chromatography for Detection

Filter paper chromatography is a simple and cost-effective method that can be used for the separation and detection of this compound, particularly in screening for metabolic disorders. ijnrd.org This technique separates compounds based on their differential partitioning between a stationary phase (the chromatography paper) and a mobile phase (a solvent). ijnrd.orgchromtech.com

The stationary phase in paper chromatography is typically high-purity cellulose (B213188) paper, which has water molecules adsorbed to it. chromtech.comhawachfilterpaper.com The mobile phase is a solvent or mixture of solvents that moves up the paper by capillary action. chromtech.com When a sample containing this compound is spotted onto the paper, the components of the sample are carried along with the mobile phase at different rates, depending on their solubility in the solvent and their affinity for the stationary phase. chromtech.com

For the detection of this compound, specific visualization agents are required as it is a colorless compound. After the chromatographic run, the paper is dried and sprayed with a reagent that reacts with this compound to produce a colored spot, allowing for its identification. The position of the spot, represented by its retention factor (Rf) value, can be compared to that of a known standard of this compound run under the same conditions. This method has been successfully applied to the analysis of pyrimidine synthesis intermediates in urine and dried urine filter-paper strips.

Table 1: Characteristics of Filter Paper for Chromatography

Property Description
Material High-purity cellulose fibers (>98% alpha-cellulose). sartorius.com
Principle Partitioning of solutes between a stationary aqueous phase bound to the cellulose and a mobile organic solvent phase. hawachfilterpaper.com
Application Qualitative analysis and screening of metabolites like this compound in biological fluids. ijnrd.org
Advantages Low cost, minimal sample requirement, and simplicity of operation. ijnrd.org

| Limitations | Lower resolution compared to other chromatographic techniques. ijnrd.org |

Spectroscopic Methods for Identification and Quantification

Spectroscopic methods are instrumental in the structural elucidation and quantitative analysis of this compound. nih.gov These techniques rely on the interaction of electromagnetic radiation with the molecule.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and structure of this compound. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). nih.gov Various ionization techniques can be employed, and the resulting fragmentation pattern provides a unique fingerprint of the molecule. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to analyze this compound in complex biological samples. nih.gov For instance, LC-MS has been used to identify and quantify this compound in urine for metabolomic studies of diseases like bladder cancer. nih.govoncotarget.com

Infrared (IR) Spectroscopy provides information about the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. nih.gov The resulting IR spectrum shows characteristic absorption bands for the carboxylic acid and urea (B33335) functional groups present in this compound. nih.gov

Raman Spectroscopy is another vibrational spectroscopic technique that can be used to identify this compound. It is based on the inelastic scattering of monochromatic light. nih.gov

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Findings and Applications
Mass Spectrometry (MS) Determines molecular weight (176.13 g/mol ) and fragmentation patterns for structural identification. nih.gov Used in GC-MS and LC-MS for quantification in biological samples. nih.gov
Infrared (IR) Spectroscopy Identifies functional groups like C=O (carbonyl), N-H (amine), and O-H (hydroxyl) through characteristic absorption bands. nih.gov

| Raman Spectroscopy | Provides complementary vibrational information to IR spectroscopy for structural analysis. nih.gov |

Isotope Dilution and Recrystallization

Isotope dilution analysis is a highly accurate method for the quantitative determination of this compound. This technique involves adding a known amount of an isotopically labeled version of this compound (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard.

The labeled and unlabeled forms of the compound are chemically identical and behave the same way during extraction, purification, and analysis. After isolation of this compound from the sample matrix, the ratio of the labeled to unlabeled compound is measured, typically by mass spectrometry. From this ratio, the original concentration of this compound in the sample can be precisely calculated.

A study on the enzymatic activity of aspartic carbamyl transferase utilized isotope dilution and recrystallization of this compound to a constant specific activity to quantify its formation. pnas.org This method ensures high accuracy by correcting for losses during sample preparation.

Enzyme Activity Measurement of Dihydroorotase

The activity of the enzyme dihydroorotase (DHOase) can be determined by measuring the rate of its catalyzed reaction, which involves the reversible conversion of N-carbamoyl-L-aspartate (this compound) to L-dihydroorotate. medchemexpress.comtargetmol.commedchemexpress.eunih.gov This enzymatic assay is crucial for studying pyrimidine metabolism and diagnosing disorders related to DHOase deficiency. targetmol.com

The assay can be performed in either the forward or reverse direction. In the forward reaction, the consumption of this compound is monitored. In the reverse reaction, the formation of this compound from L-dihydroorotate is measured. nih.gov The change in concentration of either the substrate or the product over time is used to calculate the enzyme's activity. Spectrophotometric methods are often employed to monitor the reaction, as the substrate and product have different absorbance properties at specific wavelengths.

A study on dihydroorotase from Clostridium oroticum determined the Michaelis-Menten constant (Km) for N-carbamyl-L-aspartate to be 0.13 mM and for L-dihydroorotate to be 0.07 mM. nih.gov The optimal pH for the conversion of this compound to dihydroorotate was found to be 6.0, while the reverse reaction had a pH optimum of 8.2. nih.gov

Challenges in Reference Data Integration for Biomarker Studies

The use of this compound as a biomarker in clinical studies is not without its challenges, particularly concerning the integration of reference data. medrxiv.org For metabolomic studies to be clinically meaningful, it is essential to have reliable reference ranges for biomarkers in healthy populations.

One significant challenge is the lack of standardized reference data for this compound across different biological samples and analytical platforms. medrxiv.orgmedrxiv.org For example, the Human Metabolome Database (HMDB) may have reference data for this compound in saliva but not in urine, or the data may have been generated using techniques like NMR which are not directly comparable to mass spectrometry data. medrxiv.orgmedrxiv.org This inconsistency makes it difficult to compare results across different studies and laboratories.

Furthermore, the harmonization of data and identifiers is a critical issue. medrxiv.orgmedrxiv.org Different databases and studies may use different identifiers for the same compound, leading to mapping problems. medrxiv.org Overcoming these challenges requires a concerted effort to standardize data collection, analysis, and reporting, as well as to improve the interoperability of different databases and bioinformatics tools. cotahealthcare.com The lack of comprehensive and standardized biomarker data can hinder the ability to create a full picture of the factors associated with disease outcomes. cotahealthcare.com

Therapeutic and Research Applications of Ureidosuccinic Acid Derivatives

Ureidosuccinic Acid as a Research Tool for Biological Pathways

This compound is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, a fundamental process for synthesizing DNA and RNA. Current time information in Bangalore, IN.wikipedia.org It is formed from L-aspartate and carbamoyl (B1232498) phosphate (B84403) in a reaction catalyzed by the enzyme aspartate carbamoyltransferase. Current time information in Bangalore, IN.caymanchem.com Subsequently, the enzyme dihydroorotase (DHOase) catalyzes the conversion of this compound into dihydroorotate (B8406146), the next step in the pathway. medchemexpress.commedchemexpress.com

This central role makes this compound an invaluable tool for biochemical and metabolic research. selleckchem.com As the natural substrate for DHOase, N-carbamoyl-L-aspartic acid is used in laboratory settings to measure the enzymatic activity of DHOase, helping researchers understand its function and identify potential inhibitors. caymanchem.commedchemexpress.com Furthermore, its presence as a metabolite has been identified in various organisms, including Saccharomyces cerevisiae (yeast), Escherichia coli, and humans, making it a relevant compound for studying metabolic differences and conserved pathways across species. nih.govmedcraveonline.com Its involvement in pyrimidine, alanine, aspartate, and glutamate (B1630785) metabolism highlights its significance as a biochemical tool. ontosight.ai

Potential as a Prodrug Precursor

The potential for this compound derivatives to serve as precursors for prodrugs is an area of theoretical interest, primarily based on the chemical properties of its analogs. A prodrug is an inactive compound that is metabolized into a pharmacologically active drug within the body. The chemical structure of certain this compound derivatives, such as its dihydrazide, contains features that could be leveraged in prodrug design. mdpi.com

Research into hydrazide derivatives, for example, has explored their potential to act as prodrugs that are metabolically converted into active agents. mdpi.com The hydrazide groups can be reactive and may serve as linkers that are cleaved under specific physiological conditions to release a parent drug. mdpi.com Additionally, succinic acid derivatives are widely used in prodrug strategies, known as succinylation, to improve the stability and delivery of therapeutic agents. googleapis.com While direct application of a this compound derivative as a prodrug is not extensively documented, its structural relationship to these known prodrug strategies suggests a potential for future development in this area. selleckchem.comthermofisher.com

Inhibition of Antitumor Activity and Toxicity

This compound has been shown to modulate the effects of certain anticancer agents. Specifically, it can inhibit both the antitumor activity and the toxicity of N-phosphonacetyl-L-aspartate (PALA), a potent inhibitor of the enzyme aspartate carbamoyltransferase. Current time information in Bangalore, IN.mdpi.com By providing this compound, researchers can bypass the enzymatic step blocked by PALA, thus rescuing cells from its effects. This interaction has been demonstrated in preclinical models, such as murine Lewis lung carcinoma. Current time information in Bangalore, IN.medchemexpress.comgoogleapis.com

Table 1: Research Findings on this compound's Reversal of PALA Effects

Agent Effect on PALA Model System Key Finding
This compound (Carbamyl-DL-aspartate) Reversal of toxicity and antitumor activity In vivo Administration of this compound can counteract the therapeutic and toxic effects of the PALA chemotherapy agent. medchemexpress.comgoogleapis.com

Furthermore, specific derivatives of this compound have been synthesized and evaluated for their own intrinsic biological activities. A study investigating several such derivatives found that the dihydrazide of D,L-ureidosuccinic acid (DHUA) possessed both antibacterial and antitumor properties. nih.gov The study showed that DHUA could suppress the growth of several types of cancer cells in preclinical models. nih.gov

Table 2: Antitumor Activity of Dihydrazide of D,L-Ureidosuccinic Acid (DHUA)

Tumor Model Growth Suppression (%)
Myeloma P-8 38%
Sarcoma 180 12%
Yoshida sarcoma 19%

Data sourced from a study on the antibacterial and antitumor activity of this compound derivatives. nih.gov

This research indicates that while this compound itself can interfere with the action of other anticancer drugs, its derivatives hold potential as standalone therapeutic agents. nih.gov

Advanced Research Models and Techniques

Animal Models for Disease Studies

Animal models are indispensable for studying the physiological and pathological roles of ureidosuccinic acid in a complex, systemic environment. They allow for the investigation of metabolic dysregulation in diseases such as cancer and hyperuricemia.

The murine Lewis lung carcinoma model has been instrumental in cancer research, particularly in evaluating the efficacy and mechanisms of chemotherapeutic agents that target nucleotide metabolism. In this context, this compound has been studied for its ability to modulate the effects of specific anticancer drugs.

Research has shown that this compound can counteract the therapeutic and toxic effects of N-phosphonacetyl-L-aspartate (PALA), an inhibitor of the enzyme aspartate carbamoyltransferase. bertin-bioreagent.comlabscoop.comcaymanchem.combiomol.com This enzyme catalyzes the formation of this compound from aspartate and carbamoyl (B1232498) phosphate (B84403). bertin-bioreagent.com In studies using the murine Lewis lung carcinoma model, the administration of this compound was found to inhibit the antitumor activity induced by PALA. medkoo.comlabscoop.combiomol.com This finding is significant as it demonstrates that bypassing the enzymatic step blocked by PALA, by supplying its product (this compound), can rescue cells from the drug's effects. This model highlights the critical role of the pyrimidine (B1678525) biosynthesis pathway in cancer cell proliferation and provides a system for exploring strategies to mitigate chemotherapy-related toxicity. caymanchem.com

Table 1: Research Findings in Murine Lewis Lung Carcinoma Model

Model System Compound Interaction Observed Effect Reference

Recent studies have utilized rat models to investigate the metabolic perturbations associated with hyperuricemia, a condition characterized by elevated uric acid levels and linked to gout and kidney disease. nih.govresearchgate.netnih.gov These models are typically induced by administering substances like potassium oxonate (a uricase inhibitor), often in combination with fructose (B13574) and adenine (B156593) to maximize uric acid production. nih.govresearchgate.netresearchgate.net

In these hyperuricemic rat models, serum metabolomics analysis has identified this compound as a key potential biomarker. nih.govnih.gov Its levels were found to be significantly altered, correlating with the severity of liver and kidney damage induced by high uric acid levels. nih.govresearchgate.net The dysregulation of the pyrimidine metabolic pathway, in which this compound is an intermediate, underscores the systemic metabolic stress caused by hyperuricemia. nih.gov These findings suggest that monitoring this compound could aid in assessing the pathological progression of uric acid-induced organ damage. researchgate.netresearchgate.net

Table 2: this compound as a Biomarker in Rat Hyperuricemia Models

Model Induction Method Analytical Technique Key Finding Reference
Potassium oxonate, fructose, and adenine administration Serum Metabolomics This compound identified as a potential biomarker for uric acid-induced hepatic and renal damage. nih.gov, researchgate.net, nih.gov

The yeast Saccharomyces cerevisiae serves as a powerful model organism for dissecting the genetic and metabolic regulation of fundamental cellular pathways, including pyrimidine biosynthesis. nih.gov Yeast models, particularly mutant strains, have provided deep insights into the transport and metabolism of this compound.

Studies using yeast have shown that the uptake of this compound is tightly regulated by the available nitrogen source; it is permitted when proline is the nitrogen source but inhibited by ammonium (B1175870) sulfate (B86663) or glutamic acid. nih.gov This regulation is critical for yeast strains like ura2 mutants, which lack the ability to synthesize this compound and thus depend on its external supply for growth. nih.gov Researchers have isolated various mutants to understand this process better:

Permeaseless mutants: These mutants lack the specific transport system for this compound, confirming the existence of a dedicated permease. nih.gov

Constitutive uptake mutants: These mutants can take up this compound regardless of the nitrogen source. nih.gov

Non-Mendelian mutants: A specific mutation, suggested to be non-chromosomal and possibly mitochondrial, was found to enable this compound uptake in a pyrimidineless strain, exhibiting a high rate of mitotic transmission. nih.gov This line of research was connected to the discovery of the yeast prion [URE3], a self-propagating, aggregated form of the Ure2p protein, which is involved in nitrogen metabolism regulation. journal-imab-bg.orgnih.gov

These yeast models have been fundamental in identifying the specific permease for this compound and linking its regulation to the broader network of nitrogen metabolism. nih.gov

Rat Models for Hyperuricemia

In Vitro and Ex Vivo Systems

In vitro (cell-based) and ex vivo (tissue-based) systems provide controlled environments to study the molecular functions of this compound, bridging the gap between biochemical assays and whole-organism studies.

Ex vivo studies using bladder tissue samples from bladder cancer patients have revealed that this compound is among the metabolites that are significantly downregulated in cancerous tissue compared to healthy tissue. mdpi.comspandidos-publications.com This finding points to altered nucleotide metabolism in cancer cells, a hallmark of malignant transformation, although the precise reasons for its decrease warrant further investigation. mdpi.com

In a different ex vivo model, erythrocytes (red blood cells) were incubated with insulin (B600854) to mimic the effects of hyperinsulinemia. nih.gov Subsequent metabolomic analysis of these cells provided insights into how insulin signaling affects cellular metabolism, with this compound being one of the many metabolites profiled. nih.gov

Furthermore, in vitro systems have been crucial in the study of yeast prions. The infectious amyloid filaments of recombinant Ure2p, the protein determinant of the [URE3] prion, can be generated and studied in vitro. nih.gov These experiments, which rely on reporter systems to quantify infectivity, have shown that the filaments formed in vitro are nearly as infectious as those extracted from living yeast cells, providing strong evidence for the protein-only hypothesis of prion propagation. nih.gov

Genetic Manipulation and Mutagenesis in Model Organisms

The targeted genetic manipulation of model organisms is a cornerstone of modern biological research, allowing scientists to probe gene function with high precision. In the context of this compound, genetic manipulation and mutagenesis have been primarily applied in yeast to unravel the regulation of its uptake and metabolism.

The isolation of yeast mutants has been a key strategy. As described previously (Section 7.1.3), forward genetics—screening for mutants based on a specific phenotype (e.g., growth on a medium with this compound)—led to the identification of permeaseless and constitutive uptake mutants. nih.gov This classical approach successfully identified key components of the this compound transport system and its regulation by nitrogen metabolism. nih.gov One study used ultraviolet rays for mutagenesis to isolate a pyrimidineless yeast strain with a non-Mendelian mutation that allowed for the uptake of this compound. nih.gov

These foundational mutagenesis studies paved the way for understanding the genetic control of pyrimidine metabolism. While modern techniques like CRISPR-Cas9 offer the ability for precise "reverse genetics" (disrupting a known gene to observe the effect), the initial discoveries regarding this compound metabolism were largely driven by classical mutagenesis in yeast. nih.govfrontiersin.org

Systems Biology Approaches for Inherited Metabolic Disorders

Systems biology integrates large-scale datasets (e.g., metabolomics, genomics) with computational modeling to provide a holistic view of complex biological systems. This approach is particularly valuable for diagnosing and understanding inherited metabolic disorders (IMDs), which often present with complex and overlapping biochemical profiles. medrxiv.orgmedrxiv.org

This compound is an important metabolite in the pyrimidine synthesis pathway, which is linked to the urea (B33335) cycle. medrxiv.org Deficiencies in enzymes within these pathways lead to various IMDs. medrxiv.org A key challenge in diagnosing these disorders is the complexity of interpreting biomarker data, as a single deficient enzyme can cause a cascade of changes in related metabolites. medrxiv.orgnih.gov

To address this, researchers have developed systems biology workflows that integrate patient biomarker data with machine-readable pathway models. medrxiv.orgmedrxiv.org These frameworks use network analysis and semantic web technologies to create visualizations that connect a patient's metabolic profile—including levels of this compound and other relevant compounds like orotic acid—to the underlying biochemical pathways. medrxiv.orgnih.gov This allows clinicians to move from looking at individual markers in isolation to seeing changes at the process level, providing a clearer picture of which metabolic reactions are disturbed and helping to pinpoint the deficient enzyme. medrxiv.orgmedrxiv.org This approach has shown promise in supporting the diagnosis of complex cases of pyrimidine and urea cycle disorders. medrxiv.org

Table 3: List of Compound Names

Compound Name
Adenine
Ammonium sulfate
Aspartate
Carbamoyl phosphate
Fructose
Glutamic acid
N-phosphonacetyl-L-aspartate (PALA)
Orotic acid
Potassium oxonate
Proline
This compound

Host-Microbiome Co-metabolic Pathway Analysis

The intricate interplay between the host and its resident gut microbiota is a frontier in metabolic research. Metabolites, the small molecule end-products and intermediates of cellular processes, serve as the primary chemical language in this cross-kingdom communication. frontiersin.org this compound, an intermediate in the de novo pyrimidine nucleotide biosynthesis pathway, has been identified as a significant molecule in this host-microbiome metabolic dialogue. caymanchem.commedchemexpress.com Advanced analytical techniques, particularly metabolomics combined with sophisticated data analysis, are crucial for deciphering these complex co-metabolic pathways. semanticscholar.orgd-nb.info

Host-microbiome co-metabolism refers to pathways where both the host and the microbiota contribute to the transformation of a molecule, which neither could complete alone. Succinate, a related dicarboxylic acid, is a classic example of a metabolite produced by both the host (via the TCA cycle) and the gut microbiota, placing it at the unique interface of their metabolic interactions. nih.govnih.gov Similarly, the presence and concentration of this compound can be influenced by the combined metabolic activities of both host cells and gut microbes, making it a key marker in studies of metabolic health and disease.

Detailed Research Findings

Recent research has employed untargeted metabolomics to investigate the link between systemic metabolic changes and gut microbiota alterations in various disease models. These studies have consistently highlighted pyrimidine metabolism, where this compound is an intermediate, as a pathway significantly impacted by host-microbiome interactions.

A notable application of this analysis is in the study of hyperuricemia. In rat models of the disease, serum metabolomics revealed a significant dysregulation of purine (B94841) and pyrimidine metabolism. nih.govresearchgate.netfrontiersin.org this compound was identified as one of several key biomarkers, alongside orotidine (B106555), uracil (B121893), and pseudouridine, associated with the liver and kidney damage induced by high uric acid levels. nih.govfrontiersin.orgnih.gov Crucially, metabolite origin tracing analysis demonstrated that these differential metabolites are primarily involved in host-microbiome co-metabolic pathways. nih.govresearchgate.netfrontiersin.org This indicates that the gut microbiome significantly influences the pathogenesis of hyperuricemia through its contribution to these metabolic pathways. frontiersin.org

Further investigation into the specific microbial contributors has linked bacterial phyla such as Pseudomonadota, Actinomycetota, and Ascomycota to the critical metabolic processes of uric acid production, which are intertwined with pyrimidine metabolism. nih.govresearchgate.netfrontiersin.org

Another area where this co-metabolic relationship has been observed is in the context of cerebral ischemia/reperfusion injury. A study on mice showed that treatment with Angong Niuhuang Pill, a traditional medicine, reversed gut microbiota dysbiosis caused by the injury. frontiersin.org Spearman correlation analysis was used to identify strong associations between specific gut microbiota and serum metabolites. This analysis revealed that the abundance of several bacterial genera, including Lachnoclostridium, Roseburia, Colidextribacter, and Enterorhabdus, was positively correlated with levels of this compound, while Alloprevotella showed a negative correlation. frontiersin.org These findings suggest that changes in the gut microbial community can directly impact the systemic levels of this compound, which may play a role in the host's response to ischemic stroke. frontiersin.org

The following data tables summarize key findings from these research models.

Table 1: Research Findings on this compound in Host-Microbiome Co-metabolism in Hyperuricemia Models

Condition Key Finding Associated Metabolic Pathways Implicated Bacterial Phyla
Hyperuricemia (Rat Model) This compound identified as a key biomarker for uric acid-induced hepatic and renal injury. nih.govresearchgate.netnih.gov Purine Metabolism, Pyrimidine Metabolism, Glutathione Metabolism. nih.govfrontiersin.orgnih.gov Pseudomonadota, Actinomycetota, Ascomycota. nih.govresearchgate.netfrontiersin.org

Table 2: Correlation Between Gut Microbiota and this compound in a Cerebral Ischemia/Reperfusion Mouse Model

Bacterial Genera Correlation with this compound Study Context
Lachnoclostridium Positive Post-treatment for cerebral ischemia/reperfusion injury. frontiersin.org
Roseburia Positive Post-treatment for cerebral ischemia/reperfusion injury. frontiersin.org
Colidextribacter Positive Post-treatment for cerebral ischemia/reperfusion injury. frontiersin.org
Enterorhabdus Positive Post-treatment for cerebral ischemia/reperfusion injury. frontiersin.org

Table of Compounds Mentioned

Compound Name
This compound
Adenine
Adenosine (B11128)
Adenylyl sulfate
Aspartic acid
Butyrate
Carbamoyl phosphate
Dehydroascorbic acid
Fructose
Glutamic acid
Glutathione
Guanosine
Inosine
L-ascorbate
Ornithine
Orotidine
Potassium oxonate
Proline
Propionate
Pseudouridine
Succinate
Uracil
Uric acid

Future Directions and Open Questions in Ureidosuccinic Acid Research

Elucidating Molecular Mechanisms in Disease Pathogenesis

A critical area of future research is to unravel the precise molecular mechanisms by which altered ureidosuccinic acid levels contribute to disease. While it is known to be an intermediate in the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway, formed from aspartate and carbamoyl (B1232498) phosphate (B84403), its specific roles in the pathology of various diseases are not fully understood. caymanchem.com

Recent studies have implicated dysregulation of this compound in several conditions. For instance, in hyperuricemia, elevated levels of pyrimidine metabolites, including this compound, are associated with liver and kidney damage. frontiersin.orgnih.govresearchgate.net This suggests a potential link between purine (B94841) and pyrimidine metabolism in the progression of hyperuricemia-related organ injury. frontiersin.orgnih.govresearchgate.net Further investigation is needed to determine if this compound is a passive bystander or an active contributor to the oxidative stress and inflammatory responses observed in these conditions. frontiersin.orgnih.govresearchgate.net

In the context of cancer, the role of this compound is also an area of active investigation. It has been identified as a precursor of nucleic acid pyrimidines in both normal and tumor-bearing mice. nih.gov Some studies have shown that this compound is downregulated in bladder cancer. nih.govmdpi.comspandidos-publications.com Conversely, research on cisplatin-resistant cancers suggests a potential vulnerability related to glutamine-dependent nucleotide biosynthesis, a pathway in which this compound is a key metabolite. embopress.org Understanding how cancer cells rewire their metabolism and how this impacts this compound levels could reveal new therapeutic targets.

Development of Novel Therapeutic Strategies Targeting this compound Metabolism

The central role of this compound in pyrimidine synthesis makes its metabolic pathway a promising target for therapeutic intervention. ymdb.ca The inhibition of pyrimidine biosynthesis is a strategy already employed in the treatment of various diseases, including rheumatology, oncology, and infectious diseases. acs.org

Future research could focus on developing drugs that specifically modulate the enzymes involved in this compound metabolism. For example, targeting dihydroorotate (B8406146) dehydrogenase (DHODH), the enzyme that catalyzes the conversion of dihydroorotate (a downstream metabolite of this compound) to orotic acid, has shown promise as a broad-spectrum antiviral strategy. acs.org Similarly, understanding the regulation of aspartate carbamoyltransferase, the enzyme that synthesizes this compound, could lead to new cancer therapies. caymanchem.com

Furthermore, the potential for combination therapies should be explored. For instance, combining a DHODH inhibitor with other agents has been suggested as a potential strategy for treating certain infections. acs.org In the context of cancer, targeting DNA repair pathways in conjunction with therapies that disrupt nucleotide metabolism, including the synthesis of this compound, could be a powerful approach to overcome drug resistance. biorxiv.org

Refinement of Diagnostic Biomarkers and Clinical Translation

Metabolomic studies have identified this compound as a potential biomarker for several diseases. In bladder cancer, for example, decreased levels of this compound in urine have been observed in patients compared to healthy individuals. nih.govmdpi.comspandidos-publications.comnih.gov This finding suggests its potential as part of a panel of biomarkers for early detection. nih.gov

Similarly, in hyperuricemia, this compound, along with other pyrimidine metabolites, has been identified as a potential biomarker for assessing uric acid-induced liver and kidney damage. frontiersin.orgnih.govresearchgate.net The correlation of these metabolites with markers of liver and kidney function underscores their diagnostic potential. frontiersin.org

However, for this compound to be used as a reliable clinical biomarker, further validation is required. This includes larger cohort studies to confirm its sensitivity and specificity. Additionally, the development of standardized and cost-effective assays for measuring this compound in clinical samples is crucial for its translation into routine diagnostic practice. While it is listed in databases like the Human Metabolome Database (HMDB), standardized reference data for various sample types, such as urine, are still needed. medrxiv.org

Deeper Understanding of Regulatory Networks

The metabolism of this compound is intricately linked with other major metabolic pathways, including purine, amino acid, and phosphate metabolism. nih.gov A deeper understanding of these regulatory networks is essential for a complete picture of its biological role.

In yeast, for example, the synthesis of nucleotides is a phosphate-consuming process, and there is a complex regulatory interplay between purine and phosphate metabolism. nih.gov Similarly, in hyperuricemia, the upregulation of pyrimidine metabolites like this compound is thought to be a compensatory response to increased purine metabolism. frontiersin.org

Future research should aim to map these complex interactions in greater detail. This could involve systems biology approaches that integrate metabolomic, transcriptomic, and proteomic data to model the regulatory networks controlling this compound levels. nih.gov Elucidating these networks could reveal novel points of intervention for diseases characterized by metabolic dysregulation.

Expanding Research to Other Organisms and Pathological Conditions

While much of the research on this compound has focused on mammals and yeast, expanding these investigations to other organisms could provide valuable insights. For instance, studies in extremotolerant cyanobacteria have shown that this compound accumulates in cold-tolerant strains, suggesting a role in adaptation to extreme environments. mdpi.com

Furthermore, the involvement of this compound in fundamental processes like nucleotide synthesis suggests that it may play a role in a wider range of pathological conditions than currently appreciated. For example, its potential connection to oxidative stress and inflammation could be relevant to a variety of metabolic and inflammatory diseases. frontiersin.orgmdpi.com Investigating the role of this compound in conditions such as mitochondrial disorders, where aspartate metabolism is crucial, could also be a fruitful area of research. google.com

Additionally, exploring the role of this compound in the context of the gut microbiome is a promising new frontier. Metabolite tracing analysis in hyperuricemia models has suggested that the gut microbiome significantly influences the pathogenesis of the disease, with host-microbiome co-metabolic pathways, including pyrimidine metabolism, playing a key role. frontiersin.orgnih.govresearchgate.net

Q & A

Q. What is the biochemical role of ureidosuccinic acid in pyrimidine biosynthesis, and how can its metabolic flux be experimentally quantified?

this compound is a critical intermediate in the de novo pyrimidine biosynthesis pathway, formed via the condensation of carbamoyl phosphate and aspartate by aspartate transcarbamylase (ATCase). Its flux can be quantified using stable isotope labeling (e.g., ¹³C-aspartate) coupled with LC-MS to track incorporation into downstream metabolites like dihydroorotate and orotate. Enzyme activity assays for ATCase and dihydroorotase (DHOase) can further validate pathway dynamics .

Q. What are the standard methods for detecting and quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is widely used for separation and quantification, particularly in studies of urea cycle disorders or pyrimidine metabolism defects. Colorimetric assays optimized for high-throughput screening (HTS) measure DHOase activity by detecting this compound’s absorbance changes at 590 nm using a malachite green-phosphate complex .

Q. How should researchers handle solubility and stability challenges when preparing this compound for in vitro assays?

this compound has low solubility in organic solvents (e.g., DMSO, ethanol) but dissolves in aqueous buffers (≥5.87 mg/mL in H₂O with warming). For cell-based assays, prepare stock solutions in PBS (pH 7.2) via sonication, and avoid long-term storage of aqueous solutions (>24 hours) to prevent degradation. Use inert gas purging to minimize oxidation .

Advanced Research Questions

Q. How does this compound’s dual role as a metabolic intermediate and potential oncogenic agent influence experimental design in cancer models?

In murine Lewis lung carcinoma models, this compound (350 mg/kg) antagonizes the tumor-suppressive effects of PALA (an ATCase inhibitor), suggesting context-dependent pro-tumorigenic activity. Researchers must control for dietary nitrogen sources (e.g., ammonium) and validate tissue-specific metabolic profiling (e.g., GC-MS for liver vs. tumor metabolites) to disentangle its roles .

Q. What mechanistic insights support this compound as a modulator of dihydroorotate dehydrogenase (DHODH) in immunomodulatory therapies?

this compound indirectly inhibits DHODH, a target in leflunomide therapy, by competing with dihydroorotate for enzyme binding. Kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) and X-ray crystallography of DHODH-ureidosuccinic acid complexes reveal competitive inhibition patterns, informing structure-activity relationship (SAR) studies .

Q. How can researchers optimize high-throughput screening (HTS) assays for dihydroorotase (DHOase) using this compound as a substrate?

A two-step HTS protocol involves:

  • Step 1: Incubate DHOase with this compound and malachite green reagent to detect phosphate release (λ = 590 nm).
  • Step 2: Counter-screen against non-specific phosphatases using a coupled enzyme system (e.g., purine nucleoside phosphorylase). Validate hits with LC-MS to confirm DHOase-specific activity and exclude false positives .

Q. What are the challenges in validating this compound as a diagnostic biomarker for bladder cancer?

While urinary this compound levels correlate with bladder cancer progression, overlapping signals with structurally similar metabolites (e.g., carbamoyl aspartate) require orthogonal validation via NMR or tandem MS. Longitudinal studies must account for confounding factors like renal function and purine-rich diets .

Q. How do contradictory findings about this compound’s role in yeast prion propagation inform genetic regulation studies?

In Saccharomyces cerevisiae, this compound induces [URE3] prion formation by inactivating Ure2p, a nitrogen catabolite repression regulator. However, chromosomal URE2 mutations mimic this phenotype. Researchers should combine genetic knockouts, chromatin immunoprecipitation (ChIP), and metabolic flux analysis to distinguish epigenetic vs. genetic effects .

Q. What experimental strategies resolve contradictions in this compound’s association with metabolic diseases?

Discordant data on its link to hyperuricemia and liver carcinogenesis necessitate multi-omics integration. For example, combine transcriptomics (RNA-seq of CAD gene expression), metabolomics (this compound levels), and epigenomics (DNA methylation at DHODH loci) in cohort studies to identify causal pathways .

Q. How can this compound’s synergistic effects with other metabolites be systematically explored in in vivo models?

Co-administration with PALA or 5-fluorouracil in xenograft models, followed by metabolomic profiling (LC-QTOF-MS), reveals synergistic/antagonistic interactions. Dose-response matrices and isobologram analysis quantify combination index (CI) values, guiding therapeutic optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.